Cas no 2138378-40-0 (1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea)

1-(Azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea is a structurally distinct urea derivative featuring an azepane ring and a branched alkyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or bioactive molecule. The presence of the azepane moiety enhances conformational flexibility, while the 2-methylbutan-2-yl group may influence lipophilicity and steric interactions. Its well-defined molecular architecture allows for precise modifications, making it suitable for structure-activity relationship (SAR) studies. The compound's stability and synthetic accessibility further support its utility in drug discovery and development applications.
1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea structure
2138378-40-0 structure
Product Name:1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea
CAS No:2138378-40-0
MF:C13H27N3O
MW:241.372983217239
CID:5611467
PubChem ID:165949619
Update Time:2025-05-30

1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 2138378-40-0
    • EN300-840294
    • 1-[(azepan-2-yl)methyl]-3-(2-methylbutan-2-yl)urea
    • 1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea
    • Inchi: 1S/C13H27N3O/c1-4-13(2,3)16-12(17)15-10-11-8-6-5-7-9-14-11/h11,14H,4-10H2,1-3H3,(H2,15,16,17)
    • InChI Key: ZJROBSKFQUMWKC-UHFFFAOYSA-N
    • SMILES: O=C(NC(C)(C)CC)NCC1CCCCCN1

Computed Properties

  • Exact Mass: 241.215412493g/mol
  • Monoisotopic Mass: 241.215412493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 53.2Ų

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Additional information on 1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea

Comprehensive Overview of 1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea (CAS No. 2138378-40-0)

The compound 1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea, identified by its CAS number 2138378-40-0, is a specialized urea derivative that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique structural framework, combining an azepane ring with a 2-methylbutan-2-yl moiety, which contributes to its distinct physicochemical properties. Researchers are particularly interested in its potential applications as a bioactive scaffold in drug discovery, owing to its ability to modulate biological targets. The compound's synthetic versatility and structural complexity make it a valuable candidate for further exploration in medicinal chemistry.

In recent years, the demand for novel urea derivatives like 1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea has surged, driven by their role in addressing drug resistance and target specificity challenges. The azepane ring, a seven-membered heterocycle, is known for its conformational flexibility, which enhances binding affinity to biological receptors. Meanwhile, the 2-methylbutan-2-yl group introduces steric hindrance, potentially improving metabolic stability. These attributes align with current trends in precision medicine and personalized therapeutics, where researchers seek compounds with tailored pharmacokinetic profiles.

The synthesis of CAS No. 2138378-40-0 involves multi-step organic reactions, often employing carbodiimide-mediated coupling or isocyanate chemistry. Its purity and yield are critical for reproducibility in preclinical studies, a topic frequently searched by synthetic chemists. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring compliance with Good Manufacturing Practices (GMP). These methodologies are pivotal for scaling production, a common query among industrial researchers.

From a therapeutic perspective, 1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea is being investigated for its potential in central nervous system (CNS) disorders and inflammatory conditions. Its ability to cross the blood-brain barrier (BBB) due to its lipophilic nature makes it a promising candidate for neurodegenerative diseases, a hot topic in 2024. Additionally, its urea linkage mimics endogenous hydrogen-bonding motifs, a feature exploited in fragment-based drug design (FBDD)—a trending approach in AI-driven drug discovery.

Environmental and safety profiles of CAS 2138378-40-0 are also under scrutiny, reflecting growing public interest in green chemistry and sustainable synthesis. Researchers are optimizing routes to minimize waste and energy consumption, addressing FAQs about eco-friendly pharmaceuticals. Regulatory compliance, particularly with REACH and FDA guidelines, further underscores its relevance in global markets.

In summary, 1-(azepan-2-yl)methyl-3-(2-methylbutan-2-yl)urea exemplifies the convergence of structural innovation and therapeutic potential. Its study bridges gaps between academic research and industrial applications, answering prevalent searches on "next-generation urea-based drugs" and "azepane in medicinal chemistry." As scientific inquiries evolve, this compound remains a focal point for breakthroughs in small-molecule therapeutics.

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